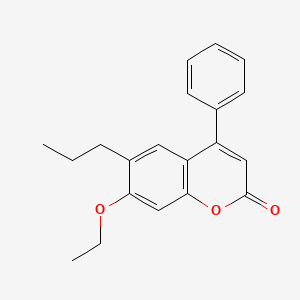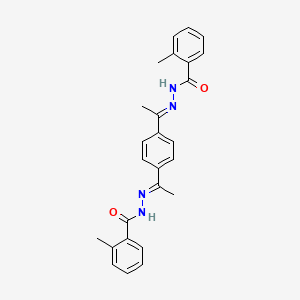
2-(5-bromo-2-furyl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-bromo-2-furyl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in the areas of medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 2-(5-bromo-2-furyl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole is not fully understood. However, studies have shown that it inhibits the activity of enzymes such as COX-2 and lipoxygenase, which are involved in the inflammation process. It has also been reported to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
In vitro and in vivo studies have shown that 2-(5-bromo-2-furyl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole has anti-inflammatory, anti-cancer, and anti-microbial effects. It has been reported to inhibit the production of pro-inflammatory cytokines and induce apoptosis in cancer cells. It has also shown potential as an antibacterial and antifungal agent.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(5-bromo-2-furyl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole in lab experiments include its potential as a drug candidate for the treatment of various diseases, its ability to inhibit enzymes involved in the inflammation process, and its anti-microbial properties. However, the limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the research on 2-(5-bromo-2-furyl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole. These include:
1. Investigating its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and microbial infections.
2. Studying its mechanism of action to fully understand how it inhibits enzymes and induces apoptosis in cancer cells.
3. Evaluating its potential side effects and toxicity in animal models.
4. Developing new synthesis methods to improve the yield and purity of the compound.
5. Investigating its potential as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion:
2-(5-bromo-2-furyl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole is a chemical compound that has shown promising results in scientific research. Its potential applications in medicinal chemistry, biochemistry, and pharmacology make it a valuable compound for further investigation. However, more research is needed to fully understand its mechanism of action and potential side effects. The future directions for research on this compound are vast, and it has the potential to lead to the development of new drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of 2-(5-bromo-2-furyl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole has been reported using various methods, including the condensation of 2-aminomethylfuran and 5-bromo-2-methylbenzaldehyde in the presence of acetic acid and refluxing in ethanol. Another method involves the reaction of 2-aminomethylfuran with 5-bromo-2-methylbenzaldehyde in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The yield of the compound varies depending on the method used.
Wissenschaftliche Forschungsanwendungen
2-(5-bromo-2-furyl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole has shown potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. In biochemistry, it has been investigated for its ability to inhibit enzymes such as COX-2 and lipoxygenase. In pharmacology, it has been evaluated for its potential as a drug candidate for the treatment of various diseases.
Eigenschaften
IUPAC Name |
2-(5-bromofuran-2-yl)-1,3-dimethyl-2H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O/c1-15-9-5-3-4-6-10(9)16(2)13(15)11-7-8-12(14)17-11/h3-8,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQYUSRDQWHKRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(N(C2=CC=CC=C21)C)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-bromofuran-2-yl)-1,3-dimethyl-2H-benzimidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-amino-6,6-dimethyl-5,8-dihydro-6H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2-thiol](/img/structure/B5763520.png)

![2-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5763532.png)

![2-(3-fluorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5763549.png)
![4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine](/img/structure/B5763554.png)
![methyl 1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carboxylate](/img/structure/B5763555.png)

![ethyl 5-[(dimethylamino)carbonyl]-2-[(methoxycarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5763565.png)
![3,4,5-trimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5763584.png)

![N-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5763594.png)

